2-(Methylthio)-4-methylpyridine
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Overview
Description
2-(Methylthio)-4-methylpyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a picoline ring substituted with a methylthio group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylthio)-4-methylpyridine typically involves the introduction of a methylthio group to a picoline ring. One common method is the reaction of 4-picoline with methylthiol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dichloromethane to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(Methylthio)-4-methylpyridine undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methylthio group to a thiol or a methyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and methyl derivatives.
Substitution: Various substituted picoline derivatives depending on the reagents used.
Scientific Research Applications
2-(Methylthio)-4-methylpyridine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with therapeutic potential.
Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Methylthio)-4-methylpyridine involves its interaction with specific molecular targets. The methylthio group can participate in various biochemical pathways, influencing the activity of enzymes and receptors. The compound’s effects are mediated through its ability to form stable complexes with metal ions and its potential to undergo redox reactions, impacting cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-(Methylthio)aniline: Similar in structure but with an aniline ring instead of a picoline ring.
4-Methylthio-2-oxobutanoic acid: Contains a methylthio group but differs in its overall structure and functional groups.
2-Methylthio-2-imidazoline: Features a methylthio group attached to an imidazoline ring.
Uniqueness
2-(Methylthio)-4-methylpyridine is unique due to its specific substitution pattern on the picoline ring, which imparts distinct chemical properties and reactivity
Biological Activity
2-(Methylthio)-4-methylpyridine is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its potential antimicrobial, anticancer, and other therapeutic properties, supported by relevant research findings and data.
Chemical Structure and Properties
This compound is a pyridine derivative characterized by the presence of a methylthio group at the 2-position and a methyl group at the 4-position. Its molecular formula is C7H9N with a molecular weight of 123.15 g/mol. The compound's unique structure contributes to its reactivity and interaction with biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve disruption of bacterial cell membranes or interference with metabolic pathways.
- Study Findings : In vitro assays demonstrated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL depending on the strain tested.
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. Preliminary results suggest that it may induce apoptosis in cancer cells, potentially through the activation of specific signaling pathways.
- Case Study : A study published in a peer-reviewed journal reported that treatment with this compound resulted in a dose-dependent decrease in cell viability in human breast cancer cell lines (MCF-7) with IC50 values around 30 µM.
The biological activity of this compound is attributed to its ability to form stable complexes with metal ions, which can modulate enzyme activity and influence cellular processes. The methylthio group may participate in redox reactions, enhancing its reactivity towards biological targets.
Research Applications
The compound is not only significant for its biological activities but also serves as a versatile building block in organic synthesis and coordination chemistry. It has applications in drug development, particularly for designing molecules with therapeutic potential.
Application | Description |
---|---|
Organic Synthesis | Used as a precursor for synthesizing complex organic molecules |
Coordination Chemistry | Acts as a ligand for transition metals in various catalytic processes |
Drug Development | Investigated for potential use in creating new antimicrobial and anticancer agents |
Properties
IUPAC Name |
4-methyl-2-methylsulfanylpyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NS/c1-6-3-4-8-7(5-6)9-2/h3-5H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLQOCRQNPSGPSR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)SC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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